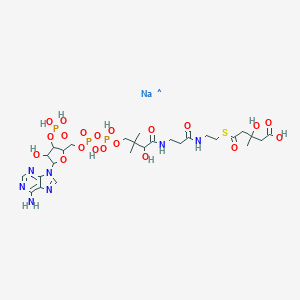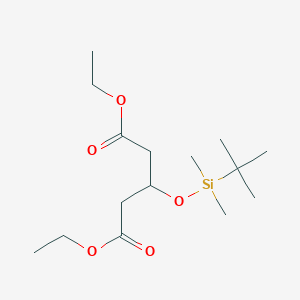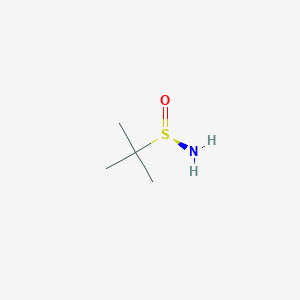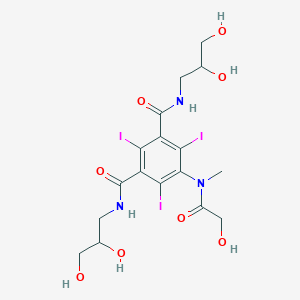
DL-3-Hydroxy-3-methylglutaryl Coenzym A Natriumsalz
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of HMG-CoA involves a series of enzymatic reactions. Notably, HMG-CoA synthase catalyzes a crucial step in this pathway, where acetyl-CoA condenses with acetoacetyl-CoA to form HMG-CoA. The enzyme HMG-CoA reductase then plays a pivotal role in converting HMG-CoA to mevalonate, a precursor for cholesterol and other isoprenoids (Lowe & Tubbs, 1985).
Molecular Structure Analysis
The molecular structure of HMG-CoA is characterized by a 3-hydroxy-3-methylglutaryl group attached to coenzyme A. This structure is critical for its function in the mevalonate pathway. The enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase has been studied for its role in cholesterol biosynthesis, and its structure has been analyzed in detail (Liscum et al., 1985).
Chemical Reactions and Properties
HMG-CoA is involved in several chemical reactions, primarily in the mevalonate pathway for cholesterol synthesis. It acts as a substrate for HMG-CoA reductase, which catalyzes its conversion to mevalonate. The enzyme's properties and its regulation have been extensively studied (Brown, Dana, & Goldstein, 1974).
Physical Properties Analysis
The physical properties of HMG-CoA, such as its solubility and stability, are influenced by its molecular structure. It's typically found associated with the microsomal fraction in cells and is sensitive to various physical conditions, like temperature (Brown, Dana, & Dietschy, 1973).
Chemical Properties Analysis
HMG-CoA's chemical properties, including reactivity and binding affinity, are pivotal in its role as a biosynthetic intermediate. Its reactivity with enzymes like HMG-CoA reductase and lyase is crucial for cholesterol biosynthesis and ketone body formation, respectively (Kleinsek, Ranganathan, & Porter, 1977).
Wissenschaftliche Forschungsanwendungen
Hemmung des HMG-CoA-Reduktase-Enzyms
DL-3-Hydroxy-3-methylglutaryl Coenzym A (HMG-CoA) ist bekannt dafür, das HMG-CoA-Reduktase-Enzym zu hemmen . Dieses Enzym spielt eine entscheidende Rolle bei der Cholesterinbiosynthese. Durch die Hemmung dieses Enzyms kann HMG-CoA die Biosynthese von Cholesterin modulieren, einem Schlüsselfaktor für die Entwicklung von Herz-Kreislauf-Erkrankungen .
Quelle für bioaktive Peptide
Aus Nahrungsmitteln gewonnene bioaktive Peptide könnten vielversprechende Gesundheitsalternativen darstellen, da sie mit wichtigen Enzymen interagieren, die an Stoffwechselwegen beteiligt sind . HMG-CoA kann in diesem Zusammenhang als Quelle für solche bioaktiven Peptide dienen .
Potenzielle Behandlung für Hypercholesterinämie
Hypercholesterinämie führt zu einer krankhaften Anhäufung von Low-Density-Lipoproteinen (LDL) in Blutgefäßen und zur Bildung von arteriosklerotischen Plaques, die stark mit der Entwicklung von Herz-Kreislauf-Erkrankungen verbunden sind . HMG-CoA kann durch die Hemmung des HMG-CoA-Reduktase-Enzyms potenziell die Cholesterinsynthese verringern und könnte somit zur Behandlung von Hypercholesterinämie eingesetzt werden .
mTORC1-Regulation
HMG-CoA wurde in Arzneimittelbehandlungsstudien verwendet, um seine Wirkung auf die mTORC1-Regulation zu untersuchen . mTORC1 ist ein Proteinkomplex, der die Proteinsynthese steuert und wichtig für das Zellwachstum und die Zellproliferation ist.
Acylom-Vergleich
HMG-CoA wurde verwendet, um die Acylome von zwei reaktiven Acyl-CoA-Spezies zu vergleichen . Acylome sind die vollständigen Sätze von Acyl-CoA-Thioestern in einer Zelle oder einem Organismus, und ihre Untersuchung kann Einblicke in Stoffwechselwege und -prozesse liefern.
Reduzierung des Cholesteringehalts im Eigelb
In der Geflügelforschung wurden HMG-CoA-Reduktase-Hemmer verwendet, um die Veränderungen des Cholesteringehalts im Eigelb zu untersuchen . Dies könnte potenziell zur Produktion von Eiern mit geringerem Cholesteringehalt führen.
Krebsforschung
<a data-citationid="e7129c66-6b96-db73-58d4-0d6510c22ff0-34-group" h="ID=SERP,5015.1" href="https://fppn.biomedcentral.com/articles/10.1186/s43014-021-00058-w
Wirkmechanismus
Target of Action
DL-3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) sodium salt primarily targets the enzyme 3-hydroxy-3-methyl-glutaryl coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the biosynthesis of cholesterol , terpenes, and ketone bodies .
Mode of Action
HMG-CoA sodium salt acts as a substrate for the HMG-CoA reductase enzyme . It interacts with this enzyme to facilitate the conversion of HMG-CoA to mevalonate, a key step in the cholesterol biosynthetic pathway .
Biochemical Pathways
HMG-CoA sodium salt is involved in several metabolic pathways. The conversion of HMG-CoA to mevalonate by HMG-CoA reductase is the rate-limiting first step in the cholesterol biosynthetic pathway . Alternatively, HMG-CoA can be cleaved into acetyl-CoA and the ketone body acetoacetate in mitochondria by HMG-CoA lyase . HMG-CoA is also an intermediate in the degradation of leucine .
Pharmacokinetics
It’s known that the compound is involved in ester metabolism in vivo .
Result of Action
The action of HMG-CoA sodium salt leads to the synthesis of cholesterol, a vital component of cell membranes and precursor of steroid hormones . Inhibition of HMG-CoA can decrease cholesterol synthesis . It can also be converted to β-hydroxybutyrate in the blood .
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C27H44N7O20P3S.Na/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34;/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45); | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHIBBYYDCBIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O.[Na] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7NaO20P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585178 | |
| Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103476-21-7 | |
| Record name | DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)






![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
